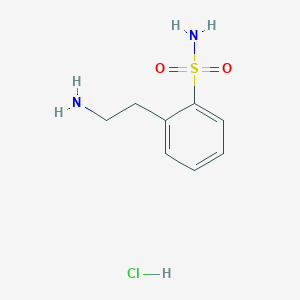![molecular formula C21H19N3O4S B2626700 3-[2-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrophenyl]acrylic acid CAS No. 861211-11-2](/img/structure/B2626700.png)
3-[2-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrophenyl]acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrophenyl]acrylic acid is a useful research compound. Its molecular formula is C21H19N3O4S and its molecular weight is 409.46. The purity is usually 95%.
BenchChem offers high-quality 3-[2-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrophenyl]acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[2-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrophenyl]acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Polymer Applications and Environmental Science
Acrylamide and its Derivatives : Acrylamide, a compound related to acrylic acid derivatives, is extensively studied for its wide range of industrial applications, particularly in the production of polyacrylamides. These polymers are crucial in water and wastewater treatment, pulp and paper processing, and mining. The review by Taeymans et al. (2004) emphasizes the significance of understanding the formation, presence, and control of acrylamide in foods due to its potential health risks, highlighting the broader context of acrylic acid derivatives in both food science and industrial applications (Taeymans et al., 2004).
Biomedical Applications : The use of acrylic acid in biomedical applications, particularly through plasma polymerization, offers innovative solutions for tissue engineering and regenerative medicine. Bitar et al. (2018) discuss how plasma polymerized acrylic acid (PPAA) coatings improve cell adhesion, proliferation, and differentiation, which are crucial for biomedical implants and devices. This review underlines the potential of acrylic acid derivatives in creating biocompatible surfaces for medical applications (Bitar et al., 2018).
Medicinal Chemistry and Drug Development
Cinnamic Acid Derivatives : Derivatives of cinnamic acid, a compound related to 3-[2-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrophenyl]acrylic acid, have been explored for their anticancer properties. De et al. (2011) review the synthesis and biological evaluation of various cinnamic acid derivatives, revealing their potential as antitumor agents. This suggests a possible application area for the compound , exploring its utility in developing new anticancer drugs (De et al., 2011).
Environmental Safety and Food Science
Reduction of Toxic Substances : Acrylamide's presence in foods and its potential health risks necessitate the development of methods to reduce its formation. Friedman and Levin (2008) review various strategies to minimize dietary acrylamide, including the selection of raw materials with low precursor levels and processing conditions that limit its formation. This area of research is crucial for ensuring food safety and reducing the risk of exposure to harmful substances, pointing to the relevance of understanding and controlling compounds like acrylic acid derivatives (Friedman & Levin, 2008).
特性
IUPAC Name |
(E)-3-[2-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethylamino]-5-nitrophenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-14-2-4-15(5-3-14)21-23-17(13-29-21)10-11-22-19-8-7-18(24(27)28)12-16(19)6-9-20(25)26/h2-9,12-13,22H,10-11H2,1H3,(H,25,26)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDFJAPLSBZEPY-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC3=C(C=C(C=C3)[N+](=O)[O-])C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC3=C(C=C(C=C3)[N+](=O)[O-])/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrophenyl]acrylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3,4-Dichlorophenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2626619.png)
![N-[2-(2-Chloropropanoylamino)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2626622.png)
![1-(3-Chloro-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2626623.png)
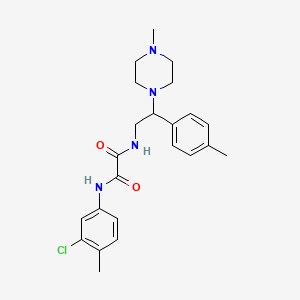
![8-(2-Ethoxyphenyl)-1,7-dimethyl-3-(2-piperidylethyl)-1,3,5-trihydro-4-imidazol ino[1,2-h]purine-2,4-dione](/img/structure/B2626626.png)
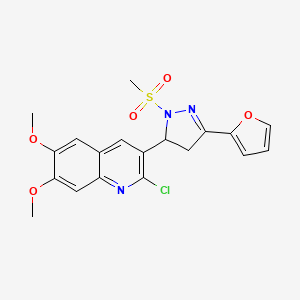
![Ethyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2626630.png)
![N-benzyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2626632.png)
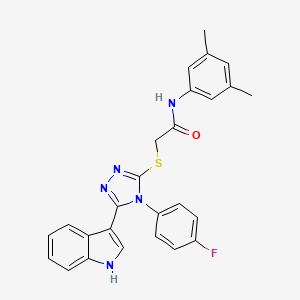
![4-[(4-Fluorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone](/img/structure/B2626636.png)
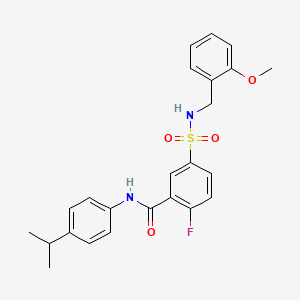
![1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B2626639.png)
